Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
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Overview
Description
Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acetylation: The quinazolinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Ethyl Benzoate: The acetylated quinazolinone is then coupled with ethyl benzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinones.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide: Similar in structure but contains a benzoxazinone core.
N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide: Contains a similar quinazolinone core but with different substituents.
Uniqueness
Ethyl 2-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amide functionalities allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17N3O4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H17N3O4/c1-2-26-19(25)14-8-4-6-10-16(14)21-17(23)11-22-12-20-15-9-5-3-7-13(15)18(22)24/h3-10,12H,2,11H2,1H3,(H,21,23) |
InChI Key |
LDNGRVLIJSGMTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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